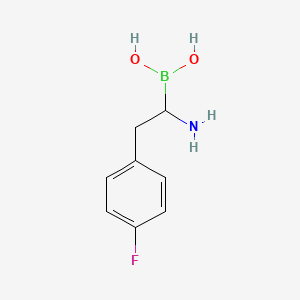

(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid

Descripción

Propiedades

Fórmula molecular |

C8H11BFNO2 |

|---|---|

Peso molecular |

182.99 g/mol |

Nombre IUPAC |

[1-amino-2-(4-fluorophenyl)ethyl]boronic acid |

InChI |

InChI=1S/C8H11BFNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,12-13H,5,11H2 |

Clave InChI |

FRAXJAASBRZNBB-UHFFFAOYSA-N |

SMILES canónico |

B(C(CC1=CC=C(C=C1)F)N)(O)O |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods

General Synthetic Approach

The synthesis of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid generally follows a multi-step route involving:

- Introduction of the fluorophenyl group.

- Installation of the boronic acid functionality.

- Incorporation or protection/deprotection of the amino group.

Key synthetic strategies include:

- Palladium-catalyzed borylation of aryl halides.

- Gabriel synthesis for amine introduction.

- Reduction of intermediates to obtain the primary amine.

- Use of protecting groups to manage functional group compatibility.

Detailed Synthetic Routes

Palladium-Catalyzed Borylation of 4-Fluoroaniline Derivatives

Starting from 4-fluoroaniline, acetylation is first performed to protect the amino group, yielding N-acetyl-4-fluoroaniline. This intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source under optimized conditions to install the boronate ester group. Subsequent hydrolysis converts the boronate ester to the boronic acid, and deprotection of the acetamido group yields the free amino boronic acid compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acetylation | Acetic anhydride, mild heating | N-acetyl-4-fluoroaniline |

| Borylation | Pd catalyst, bis(pinacolato)diboron, base, solvent | N-acetyl-2-(4-fluorophenyl)ethylboronate ester |

| Hydrolysis | Acidic aqueous workup | Corresponding boronic acid |

| Deprotection | Acid or base conditions | This compound |

This method is supported by industrial optimization studies that emphasize yield and purity enhancement, including the use of continuous flow reactors for scale-up.

Gabriel Synthesis Adaptation for Boron-Containing Primary Amines

An alternative approach involves the Gabriel synthesis, where phthalimide derivatives are used to introduce the amino group. Boronate esters of fluorophenyl derivatives are first synthesized, then subjected to hydrazinolysis to release the primary amine. This method allows the preparation of boron-containing primary amines with good yields, as demonstrated in the synthesis of aminomethylphenyl boronate esters, which can be converted to boronic acids after subsequent transformations.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Boronate ester synthesis | 4-fluorophenylboronic acid, pinacol, NaBH4, MeOH | Fluorophenyl boronate ester |

| Gabriel synthesis | Phthalimide, hydrazine hydrate, ethanol, reflux | Amino-boronate intermediate |

| Hydrolysis | Acidic conditions | This compound |

Optimization of hydrazine equivalents and reaction time significantly affects the yield, with extended reflux and excess hydrazine improving conversion rates.

Suzuki-Miyaura Cross-Coupling Followed by Amination

Another synthetic strategy involves Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with suitable halogenated amine precursors or protected amines. The coupling is catalyzed by palladium complexes in the presence of bases like potassium carbonate, typically in solvents such as tetrahydrofuran or dimethylformamide. Post-coupling modifications introduce or reveal the amino group.

This approach benefits from the versatility of Suzuki coupling and has been demonstrated in related boronic acid derivatives with high yields and selectivity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Palladium-catalyzed borylation | High selectivity, industrially scalable | Requires Pd catalyst, sensitive steps | 70–90 | High (flow reactors) |

| Gabriel synthesis | Good for primary amines, mild conditions | Multiple steps, moderate yields | 40–60 | Moderate |

| Suzuki coupling + amination | Versatile, widely applicable | Requires halogenated amine precursors | 60–85 | High |

Research Findings and Optimization Notes

Catalyst and Ligand Selection: The choice of palladium catalyst and ligands significantly influences the borylation efficiency. Pd(PPh3)4 and Pd(dppf)Cl2 are commonly used catalysts.

Protecting Groups: Acetylation of the amino group prevents side reactions during borylation and improves overall yields.

Reaction Conditions: Temperature control (typically 60–100 °C), solvent choice (THF, dioxane), and base (KOAc, K3PO4) are critical for optimal conversion.

Purification: Column chromatography using hexane/ethyl acetate mixtures is standard for isolating pure products.

Yield Improvement: Continuous flow reactors and microwave irradiation have been reported to enhance reaction rates and yields in boronate ester synthesis and subsequent transformations.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 4-Fluoroaniline or 4-fluorophenylboronic acid | Commercially available or synthesized |

| Protection | Acetic anhydride, room temp to mild heat | Protects amine during borylation |

| Borylation Reagents | Bis(pinacolato)diboron, Pd catalyst, base | Key step to install boronic acid moiety |

| Hydrolysis | Acidic aqueous solution | Converts boronate ester to boronic acid |

| Deprotection | Acidic or basic conditions | Removes protecting groups |

| Purification | Column chromatography (hexane/EtOAc) | Ensures product purity |

| Yield | 40–90% depending on method | Optimized by reaction conditions |

The preparation of this compound involves carefully orchestrated synthetic steps combining amine introduction and boronic acid installation. Palladium-catalyzed borylation of protected 4-fluoroaniline derivatives is the most widely adopted and scalable method, offering high yields and purity. Alternative methods like Gabriel synthesis and Suzuki-Miyaura coupling provide complementary routes, especially useful for structural diversification. Optimization of catalysts, protecting groups, and reaction conditions is crucial for maximizing efficiency.

These preparation methods enable the compound's application in medicinal chemistry, materials science, and as a building block for more complex molecules with potential antiviral and anticancer activities.

Análisis De Reacciones Químicas

Types of Reactions: (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include boronic esters, primary amines, and substituted fluorophenyl derivatives .

Aplicaciones Científicas De Investigación

(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid is a boronic acid derivative that contains an amino group and a fluorophenyl substituent. The boron atom in the compound gives it unique properties, making it valuable in different chemical and biological applications.

Scientific Research Applications

This compound has several applications across different fields:

- Boron Neutron Capture Therapy (BNCT) Amino acid-based boron carriers, such as this compound, have shown significant potential in treating tumors . BNCT has been clinically evaluated since the 1950s, with over 2000 cancer patients treated globally for various diseases, including glioma, meningioma, head and neck cancer, lung cancer, breast cancer, hepatocellular carcinoma, sarcoma, melanoma, and other malignancies .

- Biological Activity Assessment The biological activity of this compound is often assessed using quantitative structure-activity relationship (QSAR) models, which correlate structural features with biological effects.

Chemical Reactions

1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid can undergo different chemical reactions:

- Suzuki-Miyaura Coupling This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

- Oxidation It can be oxidized to form corresponding boronic acids or boronate esters.

- Substitution The acetamido and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants involved.

Biological Activities

Research has indicated that boronic acids exhibit a broad spectrum of biological activities:

- Anticancer Activity Some studies indicate that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines by disrupting protein homeostasis through proteasome inhibition.

- Antiviral Properties Boronic acids have been investigated for their potential to inhibit viral proteases, which are essential for viral replication. This includes targeting HIV proteases, where boron-containing compounds have shown promise as effective inhibitors.

- Antibacterial Effects The compound's ability to inhibit bacterial proteases suggests potential applications in combating antibiotic-resistant bacteria, particularly those producing β-lactamases.

Mecanismo De Acción

The mechanism of action of (1-Amino-2-(4-fluorophenyl)ethyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies . The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fluorophenyl Boronic Acid Derivatives

a. 3-Amino-4-fluorophenyl Boronic Acid

- Structure: Differs in the substitution pattern (amino and boronic acid groups are on adjacent carbons of the fluorophenyl ring).

- Synthesis : Prepared via nitration and subsequent hydrogenation of a p-fluorophenyl boronic acid intermediate .

- Activity : Positional isomerism significantly impacts target binding. For example, in penicillin-binding protein (PBP) inhibitors, aliphatic boronic acids (e.g., Compound 2 in ) show distinct activity compared to aromatic variants due to steric and electronic differences.

b. (3-Adamant-1-yl-4-fluorophenyl)boronic Acid

- Structure: Incorporates a bulky adamantyl group instead of the amino-ethyl chain.

Phosphonic Acid Analogs

a. 1-Amino-2-(4-fluorophenyl)ethylphosphonic Acid (1d)

- Structure : Replaces boronic acid (-B(OH)₂) with phosphonic acid (-PO(OH)₂).

- Activity: Phosphonic acids mimic phosphate groups, making them potent inhibitors of aminopeptidases . However, the boronic acid warhead in the target compound allows reversible covalent interactions, which may offer superior binding kinetics for serine proteases .

- Synthetic Route : Phosphonic analogs are synthesized via Arbuzov reactions, contrasting with the cross-coupling methods used for boronic acids .

Boronic Acid-Containing cis-Stilbenes

- Structure : Feature a cis-stilbene backbone with boronic acid substituents.

- Activity : Demonstrated potent tubulin polymerization inhibition (IC₅₀ = 21–22 µM) and apoptosis induction in cancer cells .

- Comparison: While both classes utilize boronic acids, the target compound’s amino-ethyl-fluorophenyl moiety may target different biological pathways (e.g., PBPs vs. tubulin).

Structure-Activity Relationships (SAR) and Key Findings

Table 1: Inhibitory Activity and Structural Features

Notes:

- The free boronic acid group in β-amido compounds (e.g., 3d) exhibits stronger binding than pinacol-protected analogs, emphasizing the importance of the boronic acid’s accessibility .

- Substituent position matters: In PBP inhibitors, moving the boronic acid group (Compound 7 in ) reduced activity, highlighting the need for precise spatial arrangement.

Pharmacokinetic Considerations

- Rigidity vs.

- Chirality : Racemic mixtures of pyrrolidine boronic acids show variable docking poses, whereas enantiopure compounds (e.g., the target) may offer more predictable binding .

Actividad Biológica

(1-Amino-2-(4-fluorophenyl)ethyl)boronic acid is a boronic acid derivative notable for its unique structural features, including an amino group and a para-fluorophenyl substituent. This compound has gained attention for its diverse biological activities, particularly in medicinal chemistry and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's boron atom is bonded to a hydroxyl group and an ethyl chain, which is further substituted with an amino group and a para-fluorophenyl moiety. The presence of the boron atom allows for unique interactions with biological targets, enhancing its potential therapeutic applications.

Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor of certain enzymes, particularly serine proteases. For instance, studies involving alpha-chymotrypsin have shown that this compound forms a stable complex with the enzyme, functioning as a transition state inhibitor. The binding affinity was characterized by a 1:1 stoichiometry, with a dissociation rate constant of 1.3 s⁻¹, indicating significant interaction strength .

Antibacterial Activity

Boronic acids, including this compound, have been explored for their antibacterial properties. They are known to inhibit class C β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria. This compound's ability to inhibit these enzymes could potentially restore the efficacy of β-lactam antibiotics against resistant strains .

Case Study 1: Inhibition of AmpC β-Lactamases

A study evaluated the efficacy of various boronic acids, including this compound, against AmpC β-lactamases produced by Klebsiella pneumoniae. The results indicated that this compound could significantly enhance the activity of cephalosporins when used in combination therapy, showcasing its potential in combating antibiotic resistance .

Case Study 2: Cancer Therapeutics

In another study focusing on anticancer applications, boronic acids were shown to induce apoptosis in cancer cell lines through the inhibition of proteasomal activity. The introduction of boronic acid groups into existing bioactive molecules has been reported to enhance their selectivity and pharmacokinetic properties .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

| Compound Name | Structure/Feature | Unique Aspect |

|---|---|---|

| 4-Fluoroaniline | Amino group with fluorine | Simple aromatic amine |

| Phenylboronic Acid | Boronic acid with phenyl substituent | Lacks amino functionality |

| 3-Aminobenzeneboronic Acid | Boronic acid with amino on meta position | Different positioning of amino group |

The presence of both an amino group and a para-fluorophenyl moiety in this compound distinguishes it from other boronic acids in terms of potential pharmacological profiles and reactivity patterns.

Q & A

Q. What are the optimal synthetic routes for (1-amino-2-(4-fluorophenyl)ethyl)boronic acid, and how can purity be maximized?

The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple aryl halides with boronic acids. Key steps include:

- Precursor preparation : Use of (4-fluorophenyl)boronic acid derivatives (e.g., brominated intermediates) as starting materials .

- Reaction optimization : Adjusting reaction time, temperature (e.g., 80–100°C), and solvent systems (e.g., THF/H₂O mixtures) to improve yield. Evidence shows modifying reaction times from literature protocols can reduce side-product formation .

- Purification : Column chromatography with silica gel, though boronic acids may bind irreversibly; alternatives include recrystallization or HPLC under acidic conditions to prevent boroxine formation .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological characterization includes:

- Spectroscopic analysis : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~7.2–7.4 ppm for fluorophenyl protons) and boron presence via ¹¹B NMR .

- Mass spectrometry : LC-MS (e.g., m/z [M+H]+) to verify molecular weight .

- Elemental analysis : Quantifying B, N, and F content to assess purity .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl group influence cross-coupling reactivity in catalytic systems?

The electron-withdrawing fluorine substituent enhances electrophilicity of the aryl ring, facilitating oxidative addition in Pd-catalyzed reactions. However, in Suzuki-Miyaura couplings, electron-deficient boronic acids typically exhibit sluggish reactivity. Paradoxically, 4-fluorophenyl boronic acid defies this trend, showing moderate activity due to balanced electronic and steric effects, as observed in comparative studies with trifluoromethyl-substituted analogs . Mechanistic insights from in-situ NMR suggest slower decomposition rates for fluorophenyl derivatives under catalytic conditions .

Q. What strategies resolve contradictions in reported yields for boronic acid-mediated bioconjugates?

Discrepancies often arise from:

- Solvent polarity : Aprotic solvents (e.g., DMF) favor boronic acid-diol interactions in glycoprotein binding, while protic solvents may hydrolyze intermediates .

- pH dependency : Binding efficiency peaks at physiological pH (7.4), as boronate ester formation requires deprotonation of the boronic acid .

- Competitive binding : Trace metals or silica gel impurities can sequester boron, necessitating chelating agents (e.g., EDTA) in reaction buffers .

Q. How can computational methods (e.g., DFT) predict the interaction of this compound with biological targets?

Density Functional Theory (DFT) studies reveal:

- Electronic properties : The HOMO-LUMO gap (-5.85 eV) indicates high stability, with electron density localized on the boronic acid group, enabling nucleophilic interactions .

- Non-covalent interactions : Reduced Density Gradient (RDG) analysis identifies strong hydrogen bonding between the boronic acid and hydroxyl groups in saccharides, critical for designing glucose sensors .

- Thermochemistry : Gibbs free energy calculations (ΔG < 0) confirm spontaneous binding to cis-diol motifs in RNA or glycoproteins .

Q. What experimental designs mitigate boroxine formation during storage or reactions?

Boroxine (cyclic trimer) formation, a common side reaction, is minimized by:

- Storage conditions : Anhydrous environments (-20°C, sealed with desiccants) .

- In-situ stabilization : Adding diols (e.g., mannitol) to form stable boronate esters during reactions .

- Acidic workup : Quenching reactions with dilute HCl to protonate boronic acid and prevent cyclization .

Methodological Challenges & Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.